Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate
CAS No.: 27143-10-8
Cat. No.: VC5140130
Molecular Formula: C10H10BrClN2O2
Molecular Weight: 305.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27143-10-8 |
|---|---|
| Molecular Formula | C10H10BrClN2O2 |
| Molecular Weight | 305.55 g/mol |
| IUPAC Name | ethyl 2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
| Standard InChI | InChI=1S/C10H10BrClN2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3 |
| Standard InChI Key | CEERDXLTOMBNPH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
| Canonical SMILES | CCOC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate features a planar hydrazone group () bridging a 4-bromophenyl moiety and a chloroacetate ester. The Z-configuration of the hydrazone group is stabilized by intramolecular hydrogen bonding, as evidenced by X-ray crystallography in related compounds . The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitutions.
Physicochemical Characteristics
Key physicochemical properties include:
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Solubility: Miscible in dichloromethane, ethyl acetate, and methanol; insoluble in water
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Spectroscopic data:
The compound’s logP value of 3.05 indicates moderate lipophilicity, facilitating its extraction into organic phases during workup procedures.
Synthetic Methodologies
Conventional Approaches
Early synthetic routes, such as those described in WO2003049681, employed ethyl acetate as a solvent, resulting in two-phase reactions with prolonged reaction times (>12 hours) and modest yields (74%) due to poor miscibility and side reactions . Similarly, methanol-based systems (CN101967145) faced challenges with product insolubility, necessitating cumbersome post-treatment steps and yielding 76% pure material .
Optimized Synthesis
Modern protocols, as disclosed in CN104130159A, utilize dichloromethane-water biphasic systems with phase transfer catalysts (e.g., triethylbenzyl ammonium chloride) to enhance reaction efficiency . A representative procedure involves:
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Diazotization: 4-Methoxyaniline is treated with sodium nitrite and hydrochloric acid at 0–10°C to generate the diazonium salt.
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Coupling: The diazonium salt is reacted with 2-chloroacetoacetic acid ethyl ester in dichloromethane/water with sodium acetate and triethylbenzyl ammonium chloride at 10°C.
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Workup: The organic layer is separated, washed with saturated bicarbonate and brine, dried over sodium sulfate, and concentrated to yield a yellowish-brown solid .
This method achieves yields of 96–98% with >96% HPLC purity, bypassing the need for further purification .
Analytical Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and UV detection at 254 nm is routinely employed to assess purity. Optimized methods resolve the target compound from byproducts such as unreacted diazonium salts or hydrolyzed esters .
Spectroscopic Techniques
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Mass spectrometry (ESI-MS): The molecular ion peak at corresponds to the loss of chlorine, while fragment ions at and 171 arise from cleavage of the hydrazone and ester groups .
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Infrared (IR) spectroscopy: Stretching vibrations at 1720 cm (C=O ester), 1620 cm (C=N hydrazone), and 680 cm (C-Br) confirm functional groups .
Industrial Applications
Pharmaceutical Intermediate
The compound serves as a critical intermediate in synthesizing apixaban, a factor Xa inhibitor used for stroke prevention. The hydrazone group participates in cyclocondensation reactions with aminopyridine derivatives to form the triazole core of apixaban .
Scale-Up Considerations
Kilogram-scale batches (e.g., 100 g starting material) demonstrate consistent yields (>97%) and purity, validating the robustness of the dichloromethane/water system . Cost analysis highlights the economic advantage of reduced solvent consumption and elimination of chromatographic purification.
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